2-Hydroxy-6-methylpyridine
Overview
Description
2-Hydroxy-6-methylpyridine, also known as 6-Methyl-2-pyridinol or 6-Methyl-2-pyridone, is a heterocyclic organic compound with the molecular formula C6H7NO. It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the second position and a methyl group at the sixth position on the pyridine ring. This compound is known for its versatile chemical properties and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
2-Hydroxy-6-methylpyridine primarily targets carboxylic acids . It reacts with carboxylic acids to form an equilibrium mixture of products . The primary role of these targets is to interact with the compound and undergo a series of reactions that lead to the formation of various products .
Mode of Action
The compound interacts with its targets (carboxylic acids) through a reaction that leads to the formation of an equilibrium mixture of products . The anion formed from the deprotonation of this compound, referred to as mhp, is a key player in this reaction .
Biochemical Pathways
It’s known that the compound reacts with carboxylic acids to form an equilibrium mixture of products . This reaction likely affects various biochemical pathways, leading to downstream effects that contribute to the compound’s overall action.
Result of Action
The compound’s reaction with carboxylic acids leads to the formation of an equilibrium mixture of products , which likely have various effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reaction with carboxylic acids is likely influenced by factors such as pH, temperature, and the presence of other chemicals . .
Biochemical Analysis
Biochemical Properties
2-Hydroxy-6-methylpyridine is known to react with carboxylic acids to give an equilibrium mixture of products . The nature of these interactions involves the formation of an anion from the deprotonation of this compound
Cellular Effects
While specific cellular effects of this compound are not extensively studied, related compounds have shown significant effects on cellular processes. For instance, 2-ethyl-3-hydroxy-6-methylpyridinium has been studied for its protective effects on the cardiovascular system in a mouse myocardial ischemia model
Molecular Mechanism
It is known to react with carboxylic acids, forming an equilibrium mixture of products This suggests that it may interact with biomolecules through similar mechanisms, potentially influencing enzyme activity or gene expression
Metabolic Pathways
It is known to react with carboxylic acids, suggesting it may be involved in related metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methylpyridine typically involves the hydroxylation of 6-methylpyridine. One common method includes the reaction of 6-methylpyridine with an oxidizing agent such as hydrogen peroxide in the presence of a catalyst. Another approach involves the use of sodium nitrite and sulfuric acid to convert 2-amino-6-methylpyridine to this compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous processes. These methods utilize similar chemical reactions but are optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridone derivatives.
Reduction: Reduction reactions can convert it to 6-methyl-2-pyridinol.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: 6-Methyl-2-pyridone.
Reduction: 6-Methyl-2-pyridinol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-6-methylpyridine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: It is used in studies involving enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Hydroxy-4-methylpyridine
- 2-Hydroxy-5-methylpyridine
- 2-Hydroxy-3-methylpyridine
- 2-Hydroxy-6-ethylpyridine
Comparison: 2-Hydroxy-6-methylpyridine is unique due to the specific positioning of the hydroxyl and methyl groups on the pyridine ring. This positioning influences its chemical reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications .
Properties
IUPAC Name |
6-methyl-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-3-2-4-6(8)7-5/h2-4H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAVIRYCMBDJIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40954452 | |
Record name | 6-Methylpyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40954452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3279-76-3, 73229-70-6 | |
Record name | 2-Hydroxy-6-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3279-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylpyridin-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003279763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methyl-2-pyridinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073229706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3279-76-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75619 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methylpyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40954452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylpyridin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-METHYLPYRIDIN-2-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN77J7TM32 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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